3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride
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Overview
Description
3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of a phenylthio group, a piperazine ring substituted with a trifluoroethyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps:
Formation of the Phenylthio Group:
Piperazine Ring Substitution: The piperazine ring is then substituted with a 2,2,2-trifluoroethyl group. This can be achieved through alkylation reactions using reagents like 2,2,2-trifluoroethyl bromide.
Propanone Moiety Introduction: The final step involves the addition of the propanone group, which can be done through a condensation reaction with an appropriate ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The phenylthio group and the piperazine ring are key functional groups that interact with biological molecules, potentially affecting various biochemical pathways. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylthio)-1-(4-methylpiperazin-1-yl)propan-1-one hydrochloride
- 3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperidin-1-yl)propan-1-one hydrochloride
Uniqueness
3-(Phenylthio)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2OS.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-22-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFBPAUMVJMLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CCSC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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